molecular formula C7H13N5O B1384306 Terbutylazine-desethyl-2-hydroxy CAS No. 66753-06-8

Terbutylazine-desethyl-2-hydroxy

Cat. No. B1384306
CAS RN: 66753-06-8
M. Wt: 183.21 g/mol
InChI Key: NUISVCFZNCYUIM-UHFFFAOYSA-N
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Description

Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbutylazine . It is a diamino-1,3,5-triazine that is 1,3,5-triazin-2-ol substituted by an amino group at position 4 and a tert-butylamino group at position 6 .


Molecular Structure Analysis

The molecular formula of this compound is C7H13N5O . Its average mass is 183.211 Da and its monoisotopic mass is 183.112015 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C7H13N5O and its molecular weight 183.21 .

Scientific Research Applications

Degradation and Environmental Impacts

Terbutylazine and its dealkylated products, such as terbutylazine-desethyl-2-hydroxy, are reactive with sulfate radicals, influencing their degradation. Studies have shown that while terbutylazine is highly reactive, its dealkylated products like desethyl-terbuthylazine exhibit less reactivity towards sulfate radicals, impacting their environmental persistence. This reactivity is crucial for understanding the environmental fate of these compounds in contexts like drinking water contamination (Lutze et al., 2015).

Ecological and Biological Effects

The effect of terbutylazine-desethyl on aquatic organisms has been a subject of research. It's been observed that exposure to terbutylazine-desethyl can significantly alter antioxidant enzyme activities in aquatic species like common carp. These alterations are not always associated with overt negative effects like mortality or growth inhibition, but they do indicate a biological response to the presence of this compound (Velíšek et al., 2016).

Adsorption and Removal Techniques

Research into the sorption properties of specific polymeric microspheres towards desethyl-terbuthylazine has revealed insights into effective removal techniques. The studies have shown that hydrogen bonds play a significant role in the adsorption process, and the molecular structures of metabolites like desethyl-terbuthylazine display a high mobility, indicating a strong affinity to the aqueous phase. This research is vital for developing materials and methods for the efficient removal of such contaminants from water bodies (Ronka & Bodylska, 2021).

Safety and Hazards

Terbutylazine-desethyl-2-hydroxy is harmful if swallowed or inhaled . More detailed safety data can be found in the Safety Data Sheet provided by LGC Standards .

Mechanism of Action

Target of Action

Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbuthylazine . The primary targets of this compound are the grass and broad-leaved weeds in a variety of situations including forestry . It also controls slime-forming algae, fungi, and bacteria in non-agricultural situations .

Mode of Action

It is known that it is a persistent and mobile metabolite of terbuthylazine . It interacts with its targets primarily through adsorption . The efficiency of its adsorption on specific polymeric microspheres has been studied, and it was found that hydrogen bonds play an important role in these systems .

Biochemical Pathways

The main degradation pathways of terbuthylazine in the soil lead to the formation of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine . Depending on the microbial activity, other metabolites such as desethylhydroxy-terbuthylazine, diamino-chlorotriazine, and desbutylhydroxy-terbuthylazine may also be formed .

Pharmacokinetics

The pharmacokinetics of this compound involves its adsorption on specific polymeric microspheres . The efficiency of this adsorption and the impact of different factors such as pH and temperature on this process have been studied . The equilibrium data in the batch study fit the Freundlich isotherm for 2-hydroxy-terbuthylazine, and for desethyl-terbuthylazine, the Temkin and Dubinin–Radushkevich models were better .

Result of Action

The result of the action of this compound is the control of target weeds and other organisms . In terms of residues, the residue definition for risk assessment is proposed as the sum of terbuthylazine and metabolites MT1 (desethyl-terbuthylazine) and MT14 (Terbuthylazine-desethyl-2-hydroxy), expressed as terbuthylazine .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s adsorption efficiency can be affected by factors such as pH and temperature . Moreover, due to its high chemical and biochemical stability, it can remain for many years in various environmental compartments .

properties

IUPAC Name

6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUISVCFZNCYUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216887
Record name 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66753-06-8
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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